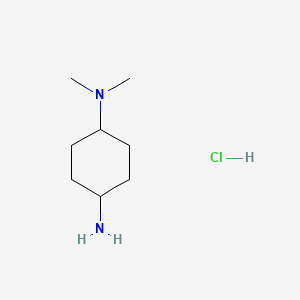

trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride: is a chemical compound with the molecular formula C8H19ClN2. It is a derivative of cyclohexane, featuring two methyl groups and two amine groups attached to the cyclohexane ring. This compound is often used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride typically involves the reaction of cyclohexane derivatives with methylamine. One common method includes the hydrogenation of N,N-dimethylcyclohexane-1,4-diamine in the presence of a suitable catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes using high-pressure reactors and efficient catalysts to ensure high yield and purity. The final product is then purified and crystallized to obtain the hydrochloride salt in solid form .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Oxidation: Formation of corresponding amine oxides or nitroso compounds.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of N-substituted cyclohexane derivatives.

Scientific Research Applications

Chemistry:

- Used as a ligand in coordination chemistry to form complexes with transition metals.

- Employed in the synthesis of various organic compounds through catalytic reactions .

Biology:

- Investigated for its potential use in biochemical assays and as a building block for biologically active molecules .

Medicine:

- Explored for its potential therapeutic applications, including as a precursor for drug development .

Industry:

Mechanism of Action

The mechanism of action of trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The specific pathways involved depend on the context of its use, whether in catalysis, biochemical assays, or therapeutic applications .

Comparison with Similar Compounds

trans-N,N-Dimethylcyclohexane-1,2-diamine: Another derivative of cyclohexane with similar structural features but different positional isomers.

N,N-Dimethylethylenediamine: A related compound with a different backbone structure but similar functional groups.

Uniqueness: trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .

Biological Activity

trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride , with the molecular formula C8H20Cl2N2 and a molecular weight of approximately 215.17 g/mol, is a compound that has garnered attention for its potential biological activities. This compound is a salt formed from the reaction of trans-N1,N1-dimethylcyclohexane-1,4-diamine and hydrochloric acid, leading to its dihydrochloride form. Its unique structural features, particularly the presence of two methyl groups on the nitrogen atoms and the specific geometric configuration, may influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Compounds with similar diamine structures often demonstrate significant pharmacological properties due to their amine functional groups, which can facilitate interactions with biological systems. These interactions can lead to various biological effects, such as:

- Enzyme inhibition : Diamines may act as inhibitors for certain enzymes by mimicking substrate structures.

- Receptor modulation : The compound could potentially influence receptor activity, affecting signaling pathways within cells.

Comparative Analysis of Similar Compounds

To better understand the potential biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key features of related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N,N-Dimethylcyclohexane-1,2-diamine dihydrochloride | C8H20Cl2N2 | Similar structure but differs in amine position |

| 4-N,N-Dimethylcyclohexane-1,4-diamine | C8H20N2 | Lacks hydrochloride; used in different applications |

| Trans-N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride | C8H20Cl2N2 | Geometric isomer; may exhibit different properties |

This comparison highlights that while this compound shares structural similarities with other compounds, its unique configuration may lead to distinct biological activities.

Case Studies and Research Findings

Research into the biological activity of this compound is still emerging. However, studies on similar diamines have provided insights into their potential applications:

- Anticancer Activity : Some diamines have been investigated for their ability to inhibit tumor growth by interfering with cellular processes. For instance, certain derivatives have shown promise in preclinical models by inducing apoptosis in cancer cells.

- Antimicrobial Properties : Research indicates that diamines can exhibit antimicrobial activity against various pathogens. This suggests that this compound may also possess similar properties worth exploring.

Future Directions

Given the preliminary insights into the biological activity of this compound and its structural relatives, further research is warranted. Potential areas for investigation include:

- In vitro and in vivo studies : To elucidate the specific mechanisms through which this compound exerts its effects on biological systems.

- Pharmacokinetics and toxicity assessments : Understanding how the compound behaves in biological systems will be crucial for evaluating its safety and efficacy as a therapeutic agent.

Properties

IUPAC Name |

4-N,4-N-dimethylcyclohexane-1,4-diamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2.ClH/c1-10(2)8-5-3-7(9)4-6-8;/h7-8H,3-6,9H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIJSXIADUYWAAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCC(CC1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.